molecular formula C16H20N2O B118629 3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 149774-58-3

3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B118629
M. Wt: 256.34 g/mol
InChI Key: PZLDDHZYPCCXCF-UHFFFAOYSA-N
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Description

The compound “3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” has the CAS Number: 149774-58-3 and a molecular weight of 256.35 . The IUPAC name for this compound is the same as the given name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2O/c1-10-15-13 (8-16 (2,3)9-14 (15)19)18-12-7-5-4-6-11 (12)17-10/h4-7,10,17-18H,8-9H2,1-3H3 . This code represents the molecular structure of the compound.

It should be stored at a temperature between 28°C .

Scientific Research Applications

Efficient Synthesis and Spectral Determination

A study by Cortéas, Banos, and Garcia-Mellado de Cortes (2004) focused on synthesizing novel derivatives of this compound with potential pharmacological activity in the central nervous system. The research developed an efficient two-step process involving condensation and cyclization. The final products' structures were confirmed through various spectroscopic methods (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).

Synthesis and Spectral Properties for Pharmacological Applications

Another study by the same team of researchers in 2002 explored the synthesis of twelve novel derivatives of this compound. These derivatives were anticipated to have useful pharmacological properties. The research employed similar methodologies as their previous work for the condensation and cyclization processes (Cortéas, Sanabria, & García Mellado, 2002).

Investigation of Chemical Properties and Structure

Wang et al. (2014) synthesized a new series of 3-phenyl substituted derivatives of this compound. The study focused on characterizing these compounds using various analytical techniques and established the crystal structure of one derivative through X-ray single-crystal diffraction (Wang et al., 2014).

Applications in Chemosensors for Metal Cations

Tolpygin et al. (2012) synthesized a series of 11-R-dibenzo[b,e][1,4]diazepin-1-ones and investigated their luminescence, complex formation, and redox properties. Notably, one derivative was identified as an effective and selective fluorescent chemosensor for Cd2+ cations, showcasing the compound's potential in analytical chemistry applications (Tolpygin et al., 2012).

Corrosion Inhibition in Mild Steel

A 2021 study by Laabaissi et al. synthesized benzodiazepine derivatives, including a variant of the compound , to explore their anti-corrosion properties for mild steel in acidic media. The study combined experimental methods with theoretical calculations, demonstrating these compounds' effectiveness as corrosion inhibitors (Laabaissi et al., 2021).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s best to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-10-15-13(8-16(2,3)9-14(15)19)18-12-7-5-4-6-11(12)17-10/h4-7,10,17-18H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLDDHZYPCCXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
Reactant of Route 3
3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
Reactant of Route 5
3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Citations

For This Compound
1
Citations
CP Numbers - academia.edu
Materials and Methods 1 H-NMR and 13 C-NMR spectral analysis were carried out on Bruker-Advance Digital 300 MHz and 75 MHz instruments where tetramethylsilane (TMS) was …
Number of citations: 0 www.academia.edu

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